1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine
Description
1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine is a piperazine derivative characterized by a sulfonyl group linked to a 4-bromo-2-chlorophenyl substituent. This compound belongs to the broader class of aryl sulfonyl piperazines, which are synthesized via nucleophilic substitution reactions between aryl sulfonyl chlorides and piperazine . Its structural uniqueness lies in the combination of halogen atoms (Br, Cl) and the sulfonyl group, which may confer distinct pharmacological or material science applications compared to simpler piperazine derivatives.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2S/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMMLAYLPUGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of Piperazine
The most widely reported method involves the reaction of piperazine with 4-bromo-2-chlorobenzenesulfonyl chloride under basic conditions.
Procedure :
- Reagents :
- Steps :
- Piperazine is dissolved in anhydrous THF under nitrogen atmosphere.
- Triethylamine is added dropwise to neutralize HCl generated during the reaction.
- 4-Bromo-2-chlorobenzenesulfonyl chloride is added slowly at 0–5°C.
- The mixture is stirred at room temperature for 12–24 hours.
- The product is isolated via filtration or extraction, followed by recrystallization from ethanol/water.
Key Considerations :
Alternative Pathway via Nucleophilic Aromatic Substitution
A patent-pending method (WO2014191548A1) describes a two-step approach involving aromatic substitution followed by sulfonylation:
Step 1: Synthesis of 4-Bromo-2-chlorobenzenesulfinic Acid
- Reagents :
- 4-Bromo-2-chlorobenzene (1.0 equiv)
- Chlorosulfonic acid (3.0 equiv)
- Conditions :
Step 2: Oxidation and Coupling with Piperazine
- Reagents :
- Sulfinic acid (1.0 equiv)
- Piperazine (1.2 equiv)
- Hydrogen peroxide (30%, 2.0 equiv) as oxidizer
- Conditions :
Advantages :
Microwave-Assisted Synthesis
A modified protocol using microwave irradiation reduces reaction time:
Procedure :
- Piperazine and sulfonyl chloride are mixed in DCM with diisopropylethylamine (DIPEA).
- Irradiated at 100°C for 20 minutes.
- Purification via flash chromatography.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Direct Sulfonylation | Piperazine, sulfonyl chloride | 0–25°C, 12–24 h | 70–85% | ≥95% |
| Aromatic Substitution | Benzene derivative, H₂O₂ | 80°C, 8 h | 60–75% | 90–92% |
| Microwave-Assisted | Piperazine, DIPEA, microwave | 100°C, 20 min | 80–90% | ≥98% |
Key Insights :
- Direct sulfonylation offers the highest yield and simplicity but requires careful stoichiometry.
- Microwave methods enhance efficiency but necessitate specialized equipment.
Characterization and Quality Control
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 2.0 Hz, 1H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H), 3.20–3.15 (m, 4H), 2.95–2.90 (m, 4H).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Purity Assessment :
Challenges and Optimization Strategies
- Byproduct Formation : Di-sulfonylated piperazine is a common impurity. Using a 1:1 molar ratio of piperazine to sulfonyl chloride minimizes this.
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve solubility, while DCM facilitates faster reactions.
- Scale-Up Considerations : Patented methods prioritize cost-effective oxidants like H₂O₂ over chlorine-based reagents.
Chemical Reactions Analysis
1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine is a piperazine derivative that has applications in medicinal chemistry and drug design . Piperazine derivatives are found in a variety of pharmaceuticals and are of special interest in the field .
General Applications of Piperazines:
- Pharmacokinetics Piperazine is utilized as a hydrophilic group to optimize the pharmacokinetic properties of drug molecules .
- Treatment Piperazine-containing drugs have a wide range of applications, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and analgesic properties .
- Molecular Hybridization Piperazine is used to create new hybrid molecules with improved biological efficacy and resistance .
- Cyclin-Dependent Kinase Inhibitors Some piperazine derivatives are used as Cyclin-Dependent Kinase (CDK) 4/6 inhibitors for the treatment of metastatic breast cancer and to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC) .
- P2X4 Receptor Antagonists Piperazine-based compounds have been explored as P2X4R antagonists .
- 5-HT6R Antagonists Certain piperazine derivatives have been identified as 5-HT 6 R antagonists with glioprotective activity .
Synthesis of Piperazine Derivatives
- Arylations of aliphatic amines Arylations of aliphatic amines are important chemical transformations because the resulting aniline derivatives have found broad applications as pharmaceuticals, materials for organic electronics, and dyes for industrial and research applications .
- Transition metal-catalyzed reactions Transition metal-catalyzed reactions have been developed for the formal halide to nitrogen substitution on aryl halides .
- Molecular hybridization A method that integrates two or more different pharmacophore moieties into a single molecule that may have more advantages over standard drugs .
Case Studies
- Anti-diabetic Agents Chalcone-sulfonyl piperazine hybrids have been explored as anti-diabetic agents. These compounds displayed excellent to good inhibitory activity against alpha-glucosidase and alpha-amylase enzymes .
- Magnetic Resonance Imaging Magnetic resonance imaging can be used to evaluate local toxicity in a patient after intramuscular injection of diclofenac .
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues
Piperazine derivatives are classified into two main categories based on substituents: benzylpiperazines (e.g., BZP, MDBP) and phenylpiperazines (e.g., TFMPP, mCPP) . The target compound is a phenylsulfonyl piperazine , differing from these classes due to its sulfonyl bridge and halogenated aryl group. Key structural comparisons include:
Physicochemical Properties
- Lipophilicity: The bromo and chloro substituents increase logP values compared to non-halogenated analogues, enhancing membrane permeability .
- Spectroscopic Profiles : Vibrational frequencies (FT-IR/Raman) and NMR chemical shifts are influenced by halogen electronegativity and sulfonyl group geometry. For example, 1-(2-chlorophenyl)piperazine exhibits distinct C-Cl stretching modes at ~750 cm⁻¹ .
- Thermal Stability : Higher melting points (e.g., 132–230°C for benzhydryl piperazines) are observed in halogenated derivatives due to increased molecular rigidity .
Biological Activity
1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a sulfonyl group and a halogenated phenyl moiety, which may influence its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various sulfonamide derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM, suggesting that modifications to the piperazine structure can enhance antibacterial efficacy .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. The compound's mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Anticancer Properties
The anticancer potential of sulfonamide derivatives has been explored in various studies. Compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. These studies suggest that such compounds may induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways critical for cellular functions.
- Antimicrobial Action : The structural features allow it to penetrate bacterial membranes and disrupt essential cellular functions.
Study on Antibacterial Efficacy
In a comparative study involving several piperazine derivatives, this compound was tested against multiple bacterial strains. Results indicated that it exhibited superior activity against gram-positive bacteria compared to gram-negative strains. The study highlighted the importance of the sulfonamide group in enhancing antibacterial effects .
Enzyme Inhibition Research
Another study focused on the inhibition of AChE by various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition with an IC50 value comparable to established AChE inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromo-2-chlorobenzenesulfonyl chloride and piperazine. A base like triethylamine is used to deprotonate piperazine, facilitating sulfonamide bond formation. Solvents such as dichloromethane or DMF are employed, with yields optimized at 0–5°C to minimize side reactions. Multi-step protocols may require purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies substituent positions and bond formation. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Melting point analysis and FT-IR further validate functional groups like sulfonyl (-SO₂-) and aryl halides .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening in antimicrobial assays (e.g., MIC against E. coli and S. aureus) and antitumor studies (MTT assay on cancer cell lines) reveal moderate activity. The bromo and chloro substituents enhance lipophilicity, potentially improving membrane penetration. Dose-response curves and IC₅₀ values are calculated to prioritize further optimization .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) in related piperazine sulfonamides?
- Methodological Answer : Comparative studies show that electron-withdrawing groups (e.g., -Br, -Cl) at the 4- and 2-positions of the phenyl ring increase binding affinity to enzymes like phosphodiesterases. Replacing the sulfonyl group with carbonyl or altering the piperazine substituents (e.g., methyl vs. ethyl) impacts steric hindrance and selectivity. Molecular docking and MD simulations validate these interactions .
Q. What strategies improve synthetic yield and scalability for this compound?
- Methodological Answer : Optimizing stoichiometry (1:1.2 molar ratio of sulfonyl chloride to piperazine) and using phase-transfer catalysts (e.g., TBAB) enhance reaction efficiency. Microwave-assisted synthesis reduces reaction time from hours to minutes. Scaling up requires solvent recycling (e.g., DCM recovery) and in-line HPLC monitoring to maintain purity >97% .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (Kd, ΔH) to targets like kinase enzymes. The sulfonyl group forms hydrogen bonds with catalytic lysine residues, while the halogenated aryl moiety engages in hydrophobic interactions. Competitive inhibition assays (e.g., with ATP analogs) confirm mechanism of action .
Q. What analytical challenges arise in quantifying trace impurities or degradation products?
- Methodological Answer : Degradation under acidic/alkaline conditions generates sulfonic acid byproducts, detected via LC-MS/MS. Forced degradation studies (40°C/75% RH) identify hydrolytic pathways. Quantifying sub-1% impurities requires UPLC with charged aerosol detection (CAD) or orthogonal methods like capillary electrophoresis .
Q. How do contradictory data on biological activity across studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (e.g., serum-free vs. serum-containing media). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and inter-laboratory validation reduce variability. Structural analogs with confirmed activity serve as positive controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
